Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside
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Overview
Description
Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is a synthetic carbohydrate derivative used primarily in biochemical research. This compound is characterized by the presence of an azido group at the 2-position of the galactopyranoside ring, which makes it a valuable intermediate in the synthesis of various glycoconjugates. Its molecular formula is C13H17N3O5, and it has a molecular weight of 295.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside typically involves the azidation of a suitable precursor, such as Benzyl 2-deoxy-2-iodo-alpha-D-galactopyranoside. The reaction is carried out under mild conditions using sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the completion of the azidation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Sodium Azide: Used for the azidation of the precursor.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.
Copper Catalysts: Used in click chemistry reactions.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the azido group.
Triazole Derivatives: Formed through click chemistry reactions.
Scientific Research Applications
Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex glycoconjugates and oligosaccharides.
Biology: Employed in the study of glycosylation processes and the development of glycan-based probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials for research and development.
Mechanism of Action
The primary mechanism of action of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its role as a glycosylation inhibitor. The azido group can interfere with the normal glycosylation process by inhibiting glycosyltransferases, enzymes responsible for the addition of sugar moieties to proteins and lipids. This inhibition can affect various cellular processes, including protein folding, stability, and cell signaling .
Comparison with Similar Compounds
Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Another glycosylation inhibitor with an acetamido group instead of an azido group.
Benzyl 2-Azido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a beta configuration.
Uniqueness: Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is unique due to its azido group, which provides versatility in chemical modifications and applications in click chemistry. This makes it a valuable tool in the synthesis of complex glycoconjugates and the study of glycosylation processes .
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPDOBJGGCDISD-LBELIVKGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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